N-butyl-N-methyl-3-(2-nitrophenyl)-2-propen-1-amine
Overview
Description
N-butyl-N-methyl-3-(2-nitrophenyl)-2-propen-1-amine, also known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in repairing DNA damage, and inhibiting them can lead to the death of cancer cells. In recent years, BMN-673 has gained attention as a promising cancer therapy due to its high potency and selectivity.
Mechanism of Action
N-butyl-N-methyl-3-(2-nitrophenyl)-2-propen-1-amine works by inhibiting PARP enzymes, which are involved in repairing DNA damage. When PARP enzymes are inhibited, cancer cells are unable to repair DNA damage, leading to cell death. This compound is highly selective for PARP enzymes, which minimizes side effects.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage in cancer cells, leading to cell death. It also enhances the efficacy of chemotherapy and radiation therapy. In addition, this compound has been shown to have minimal toxicity in normal cells, which is a significant advantage over traditional cancer therapies.
Advantages and Limitations for Lab Experiments
N-butyl-N-methyl-3-(2-nitrophenyl)-2-propen-1-amine is a potent and selective inhibitor of PARP enzymes, making it an ideal tool for studying the role of PARP enzymes in DNA repair. However, its high potency can also make it challenging to use in experiments, as small variations in concentration can have a significant impact on results. In addition, the complex synthesis process and high cost of this compound can limit its availability for research.
Future Directions
There are several future directions for research on N-butyl-N-methyl-3-(2-nitrophenyl)-2-propen-1-amine. One area of focus is identifying biomarkers that can predict response to this compound therapy. Another area of interest is exploring the use of this compound in combination with other cancer therapies to enhance efficacy. Additionally, there is ongoing research into developing more potent and selective PARP inhibitors, which could lead to improved cancer therapies.
Scientific Research Applications
N-butyl-N-methyl-3-(2-nitrophenyl)-2-propen-1-amine has been extensively studied for its potential as a cancer therapy. In preclinical studies, it has shown promising results in inhibiting the growth of various cancer cell lines, including breast, ovarian, and prostate cancer. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
properties
IUPAC Name |
N-methyl-N-[(E)-3-(2-nitrophenyl)prop-2-enyl]butan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-4-11-15(2)12-7-9-13-8-5-6-10-14(13)16(17)18/h5-10H,3-4,11-12H2,1-2H3/b9-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTXPXYGFAVORF-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC=CC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C)C/C=C/C1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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